An In-depth Technical Guide to 4-Bromo-1-chloro-2-fluorobenzene (CAS: 60811-18-9)
An In-depth Technical Guide to 4-Bromo-1-chloro-2-fluorobenzene (CAS: 60811-18-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-chloro-2-fluorobenzene (CAS number: 60811-18-9), a key halogenated aromatic intermediate. The document details its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications in the pharmaceutical industry, particularly in the development of SGLT2 inhibitors. Experimental protocols and safety information are also included to assist researchers and drug development professionals in its effective and safe utilization.
Introduction
4-Bromo-1-chloro-2-fluorobenzene is a versatile chemical building block of significant interest in organic synthesis. Its unique substitution pattern, featuring three different halogen atoms on a benzene ring, offers a range of reactivity for the strategic formation of carbon-carbon and carbon-heteroatom bonds. This trifunctionalized benzene derivative serves as a crucial precursor in the synthesis of complex molecules, most notably as a key intermediate in the manufacture of active pharmaceutical ingredients (APIs). Its application is particularly prominent in the synthesis of the SGLT2 inhibitors Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-1-chloro-2-fluorobenzene is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 60811-18-9 | |
| Molecular Formula | C₆H₃BrClF | |
| Molecular Weight | 209.44 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | |
| Melting Point | -9 °C | |
| Boiling Point | 142 °C at 20 mmHg | |
| Density | 1.73 g/cm³ | |
| Refractive Index | n20/D 1.56 | |
| Solubility | Insoluble in water, soluble in common organic solvents. |
Spectroscopic Data
The structural elucidation of 4-Bromo-1-chloro-2-fluorobenzene is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.6 ppm) due to the coupling of the three aromatic protons with each other and with the fluorine atom. | The carbon NMR spectrum will display six distinct signals in the aromatic region, with their chemical shifts influenced by the attached halogens. The carbon attached to fluorine will exhibit a characteristic large coupling constant (¹JCF). |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromo-1-chloro-2-fluorobenzene displays characteristic absorption bands for a substituted benzene ring.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C stretching (aromatic ring) |
| ~1250-1150 | C-F stretching |
| ~1100-1000 | C-Cl stretching |
| ~700-600 | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum shows a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
| m/z | Assignment |
| ~208, 210, 212 | Molecular ion peak cluster [M]⁺ |
| ~129 | [M-Br]⁺ |
| ~173 | [M-Cl]⁺ |
Synthesis and Experimental Protocols
The most common synthetic route to 4-Bromo-1-chloro-2-fluorobenzene involves a Sandmeyer-type reaction starting from a suitably substituted aniline.
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-Bromo-1-chloro-2-fluorobenzene.
Detailed Experimental Protocol (Adapted from a similar synthesis)
Materials:
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4-Chloro-2-fluoroaniline
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Hydrobromic acid (48%)
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Sodium nitrite
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Copper(I) bromide
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Ethyl acetate
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Saturated brine solution
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Anhydrous sodium sulfate
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Petroleum ether
Procedure:
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Diazotization: A solution of 4-Chloro-2-fluoroaniline (e.g., 31 mmol) in hydrobromic acid is cooled to -10 °C in an ice-salt bath. A solution of sodium nitrite (e.g., 34.13 mmol) in water is added dropwise while maintaining the temperature below -5 °C. The mixture is stirred for 30 minutes at -10 °C.
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Preparation of Cuprous Bromide: In a separate flask, a solution of copper(II) sulfate and sodium bromide is heated. Sodium sulfite is then added to reduce the Cu(II) to Cu(I), and the mixture is heated to yield cuprous bromide. The solid is collected and washed with water.
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Sandmeyer Reaction: The freshly prepared diazonium salt solution is added portion-wise to a suspension of cuprous bromide in hydrobromic acid at -10 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to 55 °C for 20 minutes.
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Work-up and Purification: After cooling, the reaction mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and saturated brine solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (e.g., 5:95 ethyl acetate:petroleum ether) to afford 4-Bromo-1-chloro-2-fluorobenzene as a clear liquid.
Applications in Drug Development
4-Bromo-1-chloro-2-fluorobenzene is a pivotal intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.
Synthesis of Dapagliflozin and Empagliflozin Intermediates
The synthesis of these drugs involves the coupling of a derivative of 4-Bromo-1-chloro-2-fluorobenzene with a protected glucose derivative. The workflow below illustrates the general synthetic strategy.
Caption: Synthetic pathway from 4-Bromo-1-chloro-2-fluorobenzene to SGLT2 inhibitors.
Mechanism of Action of SGLT2 Inhibitors
SGLT2 inhibitors act by blocking the sodium-glucose cotransporter 2 in the proximal tubules of the kidneys. This prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels.
Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.
Safety and Handling
4-Bromo-1-chloro-2-fluorobenzene is a chemical that requires careful handling in a laboratory setting.
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
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Work in a well-ventilated area, preferably in a chemical fume hood.
Storage:
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Store in a cool, dry, and well-ventilated place.
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Keep the container tightly closed.
Conclusion
4-Bromo-1-chloro-2-fluorobenzene is a valuable and versatile intermediate in organic synthesis, with its primary importance lying in the pharmaceutical industry. Its role as a key building block for the synthesis of SGLT2 inhibitors highlights its significance in the development of modern therapeutics for type 2 diabetes. This guide provides essential technical information to support its safe and effective use in research and development.
